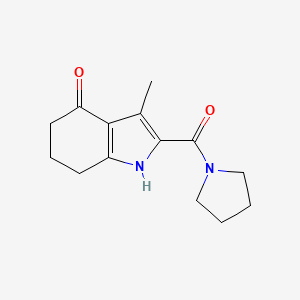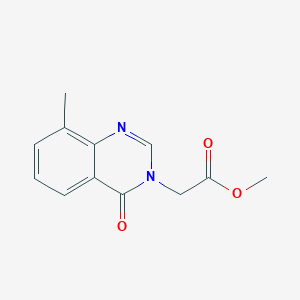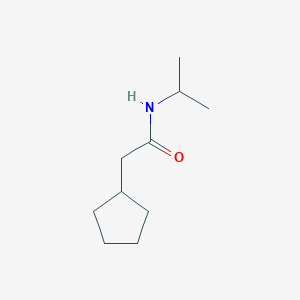
3-Methyl-2-(pyrrolidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(pyrrolidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as 'MIPT' and belongs to the class of tryptamine derivatives. MIPT is a highly selective agonist for the 5-HT2A receptor and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
MIPT is a highly selective agonist for the 5-HT2A receptor, which is a subtype of the serotonin receptor. It binds to the receptor and activates it, leading to downstream signaling pathways. MIPT has been found to exhibit partial agonist activity, meaning that it activates the receptor but not to the same extent as the endogenous ligand serotonin. MIPT has also been found to exhibit affinity for other serotonin receptors such as 5-HT2B and 5-HT2C, but to a lesser extent than for 5-HT2A.
Biochemical and Physiological Effects:
MIPT has been found to exhibit various biochemical and physiological effects. It has been found to increase the release of serotonin and other neurotransmitters such as dopamine and norepinephrine. MIPT has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. MIPT has been found to exhibit anti-inflammatory and antioxidant effects by reducing the production of pro-inflammatory cytokines and reactive oxygen species.
Advantages and Limitations for Lab Experiments
MIPT has several advantages for lab experiments. It is a highly selective agonist for the 5-HT2A receptor, which allows for specific targeting of this receptor. MIPT is also relatively easy to synthesize and purify, making it readily available for research purposes. However, MIPT has some limitations for lab experiments. It has been found to exhibit partial agonist activity, which may complicate interpretation of results. MIPT has also been found to exhibit affinity for other serotonin receptors, which may lead to off-target effects.
Future Directions
There are several future directions for research on MIPT. One area of interest is the potential use of MIPT in the treatment of cancer. Further studies are needed to elucidate the mechanisms underlying MIPT's anti-tumor activity and to determine its efficacy in vivo. Another area of interest is the potential use of MIPT in the treatment of psychiatric disorders. Further studies are needed to determine the safety and efficacy of MIPT in humans and to compare its effects to currently available treatments. Additionally, further studies are needed to elucidate the mechanisms underlying MIPT's neuroprotective effects and to determine its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
MIPT can be synthesized using a multi-step process involving the condensation of 3-(2-bromoethyl)indole and pyrrolidine-1-carboxylic acid, followed by the addition of methylamine and subsequent reduction with sodium borohydride. The final product is purified using column chromatography and recrystallization. MIPT is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
MIPT has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. MIPT has also been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit antidepressant and anxiolytic effects by modulating the serotonin system. MIPT has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
3-methyl-2-(pyrrolidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-12-10(5-4-6-11(12)17)15-13(9)14(18)16-7-2-3-8-16/h15H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYWAJBEFBQURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyrrolidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)

![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)
![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)
![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)
![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)
![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)

![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)